N4-Phenethylmorpholine-4-carbothioamide
Description
N4-Phenethylmorpholine-4-carbothioamide is a morpholine-derived compound featuring a phenethyl substituent at the N4 position and a carbothioamide (-C(S)NH₂) functional group.
Properties
IUPAC Name |
N-(2-phenylethyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c17-13(15-8-10-16-11-9-15)14-7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOMMUGEFFQYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Phenethylmorpholine-4-carbothioamide typically involves the reaction of morpholine with phenethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-Phenethylmorpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
N4-Phenethylmorpholine-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-Phenethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N4-Phenethylmorpholine-4-carbothioamide, the following table compares its inferred properties with three structurally related compounds:
Key Structural and Functional Insights
Substituent Effects: Phenethyl vs. Phenyl: The phenethyl group in this compound introduces greater lipophilicity compared to the phenyl group in N-phenylmorpholine-4-carbothioamide. This may enhance membrane permeability and bioavailability . Carbothioamide (-C(S)NH₂) vs.
Biological Activity: Morpholine derivatives with carbothioamide groups (e.g., ) are frequently explored for antimicrobial and antimalarial applications. Thioamide-containing dihydropyrazoles () show anticancer activity, highlighting the versatility of the carbothioamide moiety in diverse therapeutic contexts.
Synthetic Considerations :
- N-Phenylmorpholine-4-carbothioamide () is synthesized via nucleophilic substitution or condensation reactions, analogous to methods used for carboxamides (). The phenethyl variant may require additional steps to introduce the longer alkyl chain.
- Refluxing with acetic acid () is a common method for cyclization in morpholine derivatives, which could apply to this compound synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
